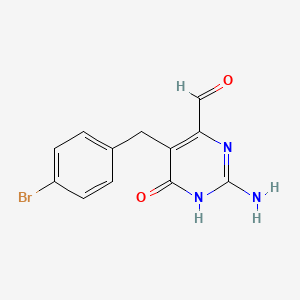
2-Amino-5-(4-bromobenzyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(4-bromobenzyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde is a heterocyclic compound that contains a pyrimidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of functional groups like amino, bromobenzyl, and oxo groups makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-bromobenzyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromobenzylamine with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then cyclized using formamide to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-bromobenzyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde can undergo various chemical reactions including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: 2-Amino-5-(4-bromobenzyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid.
Reduction: 2-Amino-5-(4-bromobenzyl)-6-hydroxy-3,6-dihydropyrimidine-4-carbaldehyde.
Substitution: 2-Amino-5-(4-azidobenzyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde.
Scientific Research Applications
2-Amino-5-(4-bromobenzyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition and receptor modulation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-bromobenzyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the bromobenzyl group can enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(4-chlorobenzyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde
- 2-Amino-5-(4-methylbenzyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde
- 2-Amino-5-(4-nitrobenzyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde
Uniqueness
The uniqueness of 2-Amino-5-(4-bromobenzyl)-6-oxo-3,6-dihydropyrimidine-4-carbaldehyde lies in the presence of the bromobenzyl group, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for designing molecules with specific biological activities and for use in advanced material applications.
Properties
CAS No. |
31349-93-6 |
|---|---|
Molecular Formula |
C12H10BrN3O2 |
Molecular Weight |
308.13 g/mol |
IUPAC Name |
2-amino-5-[(4-bromophenyl)methyl]-6-oxo-1H-pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C12H10BrN3O2/c13-8-3-1-7(2-4-8)5-9-10(6-17)15-12(14)16-11(9)18/h1-4,6H,5H2,(H3,14,15,16,18) |
InChI Key |
YHPMLSZBTCZNMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(N=C(NC2=O)N)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



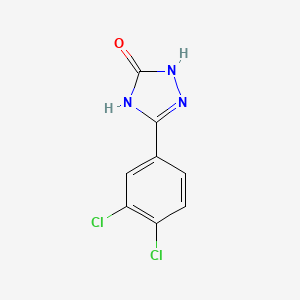

![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B12914508.png)

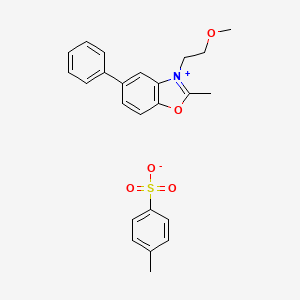
![6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B12914525.png)
![Methyl 5-[(furan-3-carbonyl)amino]hexanoate](/img/structure/B12914527.png)
![3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B12914536.png)
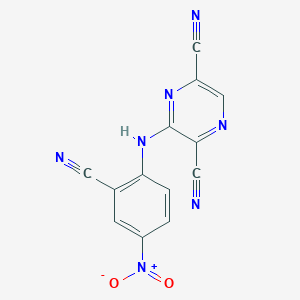
![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
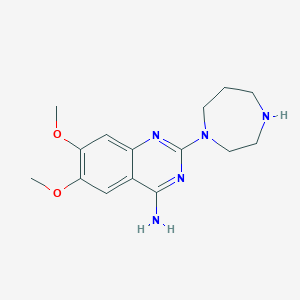
![2-[1-(Furan-2-yl)-2-nitroethoxy]oxane](/img/structure/B12914560.png)
![2-Hydroxy-1,9-dimethoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12914562.png)
